molecular formula C17H32ClNO7 B606652 Chloroacetamido-PEG4-t-Butyl Ester CAS No. 1365655-90-8

Chloroacetamido-PEG4-t-Butyl Ester

Cat. No.: B606652
CAS No.: 1365655-90-8
M. Wt: 397.89
InChI Key: VCADUZGDEHVWCF-UHFFFAOYSA-N
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Description

Chloroacetamido-PEG4-t-Butyl Ester is a polyethylene glycol (PEG) linker that contains a chloroacetamide and a t-butyl ester functional group. The chlorine atom in the chloroacetamide is a good leaving group, making it suitable for substitution reactions. The t-butyl ester is an acid-labile protecting group, which can be removed under acidic conditions to reveal a carboxylic acid group. This compound is known for its hydrophilic PEG chain, which increases the water solubility of compounds in aqueous media .

Mechanism of Action

Target of Action

Chloroacetamido-PEG4-t-Butyl Ester is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system when a PROTAC molecule brings them into proximity with an E3 ligase .

Mode of Action

The compound contains a chloroacetamide and a t-butyl ester . The chlorine atom in the chloroacetamide group is a good leaving group and can undergo substitution reactions . The t-butyl group is an acid-labile protecting group . Upon removal, the carboxylic acid can be further reacted .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific proteins targeted by the PROTAC molecule it is part of . By bringing target proteins into proximity with E3 ligases, it can lead to the ubiquitination and subsequent degradation of those proteins .

Pharmacokinetics

The pharmacokinetics of this compound would depend on the specific PROTAC molecule it is part of. The hydrophilic peg chain in the compound is known to increase the water solubility of compounds in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the degradation of target proteins via the ubiquitin-proteasome system . This can lead to a decrease in the function of those proteins, potentially altering cellular processes in which they are involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the rate at which the t-butyl protecting group is removed . Additionally, the presence of other molecules could potentially interfere with the compound’s ability to form PROTAC molecules and target specific proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloroacetamido-PEG4-t-Butyl Ester typically involves the reaction of chloroacetic acid with a PEG4-t-butyl ester derivative. The reaction is carried out under basic conditions to facilitate the formation of the chloroacetamide linkage. The t-butyl ester group is introduced to protect the carboxylic acid during the reaction and can be removed later under acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols

    Acidic Conditions: Trifluoroacetic acid (TFA) for deprotection of the t-butyl ester group

Major Products:

Comparison with Similar Compounds

Chloroacetamido-PEG4-t-Butyl Ester can be compared with other PEG linkers that contain different functional groups. Some similar compounds include:

    Bromoacetamido-PEG4-t-Butyl Ester: Contains a bromoacetamide group instead of a chloroacetamide group. .

    Iodoacetamido-PEG4-t-Butyl Ester: Contains an iodoacetamide group. .

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32ClNO7/c1-17(2,3)26-16(21)4-6-22-8-10-24-12-13-25-11-9-23-7-5-19-15(20)14-18/h4-14H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCADUZGDEHVWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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